Nickel-ruthenium is a bimetallic compound that combines the properties of nickel and ruthenium, two transition metals known for their catalytic capabilities. This compound has garnered significant attention in catalysis, particularly in hydrogenation and reforming reactions. Nickel serves as an active catalyst, while ruthenium enhances stability and prevents agglomeration of nickel particles, thereby improving catalytic efficiency.
Nickel-ruthenium compounds can be classified as heterogeneous catalysts. They are primarily used in various chemical reactions, including hydrogenation, carbon dioxide reforming, and electrocatalytic applications. The unique properties of nickel and ruthenium allow for diverse applications in industrial processes and energy conversion technologies.
The synthesis of nickel-ruthenium compounds can be achieved through various methods, including:
The synthesis parameters, such as temperature, pressure, and precursor concentrations, play a crucial role in determining the morphology and catalytic properties of the resulting nickel-ruthenium compounds. For instance, varying the loading of ruthenium can significantly influence the stability and activity of the catalyst .
Nickel-ruthenium compounds typically exhibit a heterogeneous structure where nickel particles are dispersed on a support material, often enhanced with ruthenium. The average crystallite size of these bimetallic catalysts varies depending on the synthesis method and conditions used.
Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to analyze the structural properties of nickel-ruthenium catalysts. For instance, XRD patterns reveal distinct peaks corresponding to both nickel and ruthenium phases, indicating successful incorporation of both metals .
Nickel-ruthenium catalysts are primarily utilized in:
The presence of ruthenium significantly enhances the catalytic activity of nickel in these reactions by preventing particle sintering and maintaining a high surface area for reaction . For example, a study showed that adding just 0.1% ruthenium increased the catalytic activity of nickel in low-temperature gasification processes .
The mechanism by which nickel-ruthenium catalysts operate involves several steps:
Studies indicate that ruthenium acts as a stabilizing agent for nickel particles during reactions, reducing crystallite growth and maintaining active surface areas over extended periods .
Nickel-ruthenium compounds find extensive use in various scientific applications:
Solvothermal and hydrothermal methods enable the crystallization of Ni-Ru materials under controlled temperature and pressure, facilitating tailored morphologies and atomic distributions. These techniques are pivotal for synthesizing structurally ordered bimetallic systems.
Metal-Organic Framework (MOF) Precursors: RuNi-MOFs serve as ideal templates for deriving oxide catalysts. As demonstrated by Xu et al., ultrasonic treatment of Ni-MOFs with RuCl₃ followed by thermal annealing (300°C) yields RuO₂-NiO heterostructures. This method achieves uniform Ru dispersion, critical for electrocatalytic oxygen evolution (OER), with the catalyst exhibiting an overpotential of 210 mV at 10 mA cm⁻² [2]. Key variables include:
Layered Double Hydroxides (LDHs): Defective NiFe LDH supports anchor atomic Ru sites via electrodeposition and alkaline etching. HAADF-STEM confirms Ru atoms occupy Fe vacancy sites, optimizing hydrogen adsorption energies. The resultant Ru₁/D-NiFe LDH achieves a HER overpotential of 18 mV, surpassing Pt/C [3].
Table 1: Solvothermal/Hydrothermal Parameters for Ni-Ru Systems
Precursor System | Solvent/Temp/Time | Product | Key Properties |
---|---|---|---|
Ni-MOF + RuCl₃ | DMF, 120°C, 6h + 300°C anneal | RuO₂-NiO nanosheets | 210 mV OER overpotential, 48.4 mV/dec Tafel |
NiFe LDH + Ru | H₂O, 80°C, 24h etching | Ru₁/D-NiFe LDH | 18 mV HER overpotential |
Ni₀.₅Ru₀.₅-MOF | Ethanol, 150°C, 12h | [NiRu(9-atc)₄] complex | Antiferromagnetic coupling |
Functional Anthracene Complexes: Microwave or solvothermal activation (150°C, ethanol) facilitates Ru coordination to 9-anthracenecarboxylate ligands. This method bypasses oxidation risks associated with conventional routes, preserving Ru(II) states [5].
Microwave irradiation enables rapid, energy-efficient synthesis of Ni-Ru materials by enhancing reaction kinetics via dipole polarization and ionic conduction. This method significantly reduces processing times compared to conventional heating.
Bimetallic Complex Synthesis: Solvent-free microwave irradiation (300W, 150°C, 30 min) facilitates ligand exchange in Ru–NHC complexes. For example, RuL₁(CH₃CN)₄₂ reacts with PPh₃ or phenanthroline to form mixed-ligand catalysts active in ketone hydrogenation [6]. Microwave acceleration specifically:
Oxide Nanocomposites: NiO-RuO₂ powders form within 15 minutes via microwave-assisted calcination (400°C), leveraging the dielectric loss of Ru³⁺ ions. This process yields crystallite sizes <10 nm, ideal for maximizing electrocatalytic surface area [5].
Table 2: Microwave Parameters for Ni-Ru Materials
Reaction System | Power/Duration | Products | Advantages vs Conventional |
---|---|---|---|
RuCl₃ + Ni-MOFs | 300W, 30 min | RuO₂-NiO heterostructures | 75% time reduction, uniform mixing |
Ru–NHC + PPh₃/phen | 150W, 20 min | RuL₁(PPh₃)(CH₃CN)₃₂ | Avoids solvolysis byproducts |
Ni(OAc)₂ + RuCl₃ (solid) | 600W, 15 min | NiO-RuO₂ nanoparticles | Prevents Ru oxidation, 95% yield |
Electrodeposition achieves atomic-level control over Ni-Ru interfaces, essential for electrocatalysts requiring precise metal ratios and defect engineering.
Single-Atom Catalysts (SACs): Ru atoms anchor onto defective NiFe LDH via pulsed electrodeposition:
Alloy Thin Films: Potentiostatic deposition (−0.8 V) from Ni²⁺-Ru³⁺-containing electrolytes (e.g., choline chloride/urea deep eutectic solvent) produces corrosion-resistant NiRu alloys. Key parameters:
Table 3: Electrodeposition Techniques for Ni-Ru Systems
Method | Conditions | Morphology | Performance |
---|---|---|---|
Pulsed electrodeposition | −1.0 V, NiFeAl LDH → Alkaline etching | Ru₁/D-NiFe LDH nanosheets | 18 mV @ 10 mA cm⁻² HER, 500h stability |
Potentiostatic DES bath | −0.8 V, choline chloride/urea, 60°C | NiRu alloy film (5% Ru) | Chlorine overpotential: 50 mV |
Cyclic voltammetry | 50 cycles, −0.6 to 0.2 V, RuO₂ sol | Ni@RuO₂ core-shell | Capacitance: 1200 F/g @ 5 A/g |
Mechanochemistry utilizes mechanical force to drive solid-state reactions, eliminating solvents and reducing energy consumption. This approach is ideal for air-sensitive Ni-Ru systems prone to oxidation.
High-Energy Ball Milling: NiCl₂ and RuO₂ powders (3:1 molar ratio) undergo milling (500 rpm, 10h) with Mg reductant, yielding Ni-Ru alloys. Process advantages:
Reactive Grinding: Nickelocene (NiCp₂) and RuCl₃ co-ground with KOH (30 min) produce NiRu nanoparticles on carbon. The exothermic reaction:$$\ce{2NiCp2 + 2RuCl3 + 12KOH -> 2NiRu + 12KCl + 4CO2 + 10H2}$$Yields 5 nm particles active in CO₂ hydrogenation (TOF: 0.15 s⁻¹ at 200°C) [4].
Table 4: Mechanochemical Ni-Ru Synthesis Parameters
Reactants | Milling Device/Time | Products | Applications |
---|---|---|---|
NiCl₂ + RuO₂ + Mg | Planetary mill, 10h | NiRu alloy (50 nm) | Magneto-catalytic coatings |
NiCp₂ + RuCl₃ + KOH | Shaker mill, 30 min | NiRu/C nanoparticles (5 nm) | CO₂ hydrogenation |
Ni(OAc)₂ + Ru₃(CO)₁₂ | Vibratory mill, 4h | NiRu intermetallics | Ammonia decomposition catalyst |
These solution-phase methods ensure homogeneous metal distribution and are scalable for industrial catalyst production.
Co-Precipitation: Dropwise NaOH addition to Ni²⁺/Ru³⁺ nitrate solutions (pH 10.5, 70°C) yields NiRu(OH)ₓ precursors. Subsequent calcination (300°C, H₂/Ar) forms NiRu alloys. Critical factors:
Incipient Wetness Impregnation: Porous NiO supports (50–100 µm pellets) are infused with RuCl₃ ethanol solution (0.5–5 wt% Ru). After drying, H₂ reduction (400°C) yields Ru-decorated NiO. Applications include:
Table 5: Co-Precipitation/Impregnation Parameters
Method | Conditions | Composition | Catalytic Performance |
---|---|---|---|
Co-precipitation | pH 10.5, 70°C → 300°C H₂ reduction | NiRu alloy (1:1) | LOHC dehydrogenation: 250 h⁻¹ TOF |
Incipient wetness | 5% RuCl₃/EtOH → 400°C H₂ | Ru/NiO (2 nm clusters) | CO₂ hydrogenation: 85% C₅₊ selectivity |
Sequential precipitation | Ni(OH)₂ + RuO₂ deposition | Ni@RuO₂ core-shell | OER overpotential: 280 mV @ 10 mA cm⁻² |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8